6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
Description
6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a fluorinated derivative of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold, characterized by a fluorine atom at the 6-position of the benzofuran ring. This modification enhances its electronic and steric properties, making it a promising candidate for pharmaceutical applications. The compound’s bicyclic structure combines a furan ring fused with a benzene ring, where the carboxylic acid group at the 2-position and the fluorine substituent contribute to its bioactivity and metabolic stability .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCMWISFBYJVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235735 | |
| Record name | 6-Fluoro-2,3-dihydro-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-67-7 | |
| Record name | 6-Fluoro-2,3-dihydro-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26018-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydrobenzofuran.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, as antimicrobial agents. The benzofuran nucleus has shown promising results against various bacterial strains. For instance:
- Structure-Activity Relationship (SAR) Studies : Research indicates that modifications at different positions on the benzofuran ring can enhance antimicrobial activity. Substituents such as chloro or hydroxyl groups significantly improve efficacy against Gram-positive and Gram-negative bacteria .
- Specific Findings : In a study evaluating a series of benzofuran derivatives, compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with some achieving inhibition zones comparable to established antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of this compound has been explored through various synthetic derivatives:
- Synthesis of Derivatives : A series of N-substituted phenylamide derivatives derived from this compound demonstrated significant growth inhibitory activity against multiple cancer cell lines, including prostate and ovarian cancer cells. For example, one derivative showed a GI50 value of 2.37 μM against HCT15 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as NF-κB, which plays a critical role in cancer cell proliferation and survival .
Biological Activities
Beyond antimicrobial and anticancer applications, this compound exhibits several other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Antioxidant Activity : Compounds within this class have also been noted for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Several case studies illustrate the application of this compound in drug development:
- Antimicrobial Efficacy : A study reported that derivatives with electron-withdrawing groups exhibited enhanced activity against various pathogens, establishing a foundation for future antibiotic development.
- Anticancer Research : Another investigation focused on the synthesis of benzofuran-based compounds that selectively targeted cancer cell lines while sparing normal cells, emphasizing their therapeutic potential with minimal side effects .
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | pKa | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | 6-F | 3.1 | 1.8 | 12.5 |
| 5-Methoxy analog | 5-OCH3 | 4.5 | 2.3 | 8.2 |
| 7-Hydroxy analog | 7-OH | 3.8 | 1.2 | 15.7 |
Anticancer and NF-κB Inhibition
- 6-Fluoro derivative : Exhibits potent anticancer activity with GI50 values of 2.20–5.86 μM across multiple cell lines (e.g., HCT15, PC-3) and inhibits NF-κB transcription at 2.74 μM .
- Benzofuran-2-carboxylic acid derivatives (non-fluorinated): Show reduced potency (GI50 >10 μM) due to the absence of fluorine’s electronic effects .
- Naphtho[1,2-b]furan analogs : Larger aromatic systems (e.g., compound 3h) exhibit improved cytotoxicity (GI50 = 1.8 μM) but poorer solubility (LogP = 3.1), limiting bioavailability .
Table 2: Anticancer Activity Comparison
| Compound | GI50 (μM) | NF-κB IC50 (μM) |
|---|---|---|
| This compound | 2.20–5.86 | 2.74 |
| 5-Methoxy analog | >10 | >10 |
| Naphtho[1,2-b]furan-2-carboxylic acid | 1.8–4.2 | 3.5 |
Data sourced from in vitro assays .
Pharmacological Targets and Mechanisms
- PPARα Agonism: The 6-fluoro derivative acts as a constrained analog of fibric acid, showing nanomolar affinity for PPARα (EC50 = 15 nM), whereas non-fluorinated analogs require micromolar concentrations (EC50 >30 μM) .
- Synthetic Accessibility: Copper bromide (CuBr2) in methanol efficiently synthesizes the 6-fluoro derivative (yield: 85%), while DDQ or sulfur-based methods are less effective (<50% yield) for methoxy or hydroxy analogs .
Biological Activity
6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran structure with a carboxylic acid functional group and a fluorine atom at the 6-position. The molecular formula is with a molecular weight of approximately 182.15 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives can inhibit cancer cell proliferation through mechanisms such as the inhibition of key signaling pathways. For instance, related compounds have shown significant activity against human cancer cell lines, including breast and lung cancer cells .
- Diuretic Effects : Some studies on structurally related compounds have demonstrated saluretic-diuretic properties, which are beneficial in managing conditions like hypertension .
- Binding Affinity : Interaction studies reveal that these compounds can bind effectively to specific proteins involved in cancer progression, such as embryonic ectoderm development (EED) proteins. For example, a compound with a similar structure exhibited an IC50 value of 18 nM in binding assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and binding affinity |
| Carboxylic Acid Group | Increases solubility and reactivity |
| Benzofuran Core | Provides a versatile scaffold for various modifications |
Research shows that variations in halogen substituents significantly affect the cytotoxicity of benzofuran derivatives, indicating that both the nature and position of substituents are crucial for their biological effects .
Case Studies
- Anticancer Studies : A study evaluating the anticancer properties of benzofuran derivatives found that certain compounds inhibited the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced cell viability . The incorporation of fluorine at specific positions was linked to enhanced potency.
- Diuretic Activity : In experiments involving racemic 6,7-disubstituted benzofuran derivatives, certain enantiomers displayed marked diuretic effects with minimal side effects, showcasing the therapeutic potential of this class of compounds .
- Binding Studies : A compound similar to this compound was evaluated for its binding affinity to EED proteins, achieving significant inhibition of cell growth in vitro with an IC50 value comparable to established drugs .
Q & A
Q. What are the recommended synthetic routes for 6-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, and how can intermediates be validated?
A multi-step synthesis is typically employed. For example:
- Step 1 : Start with fluorinated benzaldehyde derivatives (e.g., 2-fluoro-4-hydroxybenzaldehyde ) as precursors.
- Step 2 : Cyclization via acid-catalyzed condensation to form the dihydrobenzofuran core.
- Step 3 : Oxidation of the side chain to introduce the carboxylic acid group, using reagents like KMnO₄ or RuO₄ under controlled conditions.
- Validation : Intermediates should be characterized via HPLC (>97% purity threshold) and ¹H/¹³C NMR to confirm regioselectivity and fluorine positioning. Mass spectrometry (e.g., EI-MS ) can verify molecular weight.
Q. How should researchers address solubility challenges during purification?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures.
- Chromatography : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is effective .
- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by adjusting pH (e.g., precipitate at acidic pH <3).
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹⁹F NMR is essential to confirm fluorine substitution patterns and rule out positional isomers .
- IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl groups (~2500-3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₇FO₃ requires m/z ~182.03) .
Advanced Research Questions
Q. How can computational modeling optimize fluorination regioselectivity in dihydrobenzofuran derivatives?
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict fluorine’s electronic effects on ring activation. Compare with experimental ¹⁹F NMR shifts .
- Docking Studies : If targeting enzyme inhibition (e.g., cyclooxygenase), simulate binding interactions to guide functionalization at the 6-position .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC₅₀ values from assays using standardized protocols (e.g., consistent cell lines, pH, and solvent controls).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Structural Analogues : Test derivatives like 3,5-difluoro-2-hydroxybenzoic acid to isolate fluorine’s role in activity.
Q. How can reaction kinetics be studied for carboxylation steps in flow chemistry systems?
- Microreactor Setup : Use a continuous-flow reactor with inline FTIR or UV monitoring to track carboxylation in real-time.
- Kinetic Parameters : Calculate activation energy (Eₐ) via Arrhenius plots under varying temperatures (25–80°C) and pressures .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
